Desthiazolylmethyl Ritonavir

説明

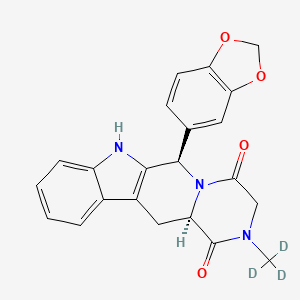

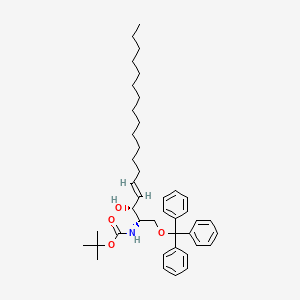

Desthiazolylmethyl Ritonavir is a compound with the molecular formula C33 H43 N5 O4 S and a molecular weight of 605.79 . It is a member of the Ritonavir API family .

Synthesis Analysis

The synthesis of Ritonavir, which is closely related to Desthiazolylmethyl Ritonavir, involves a process that permits the preparation of Ritonavir with only five intermediate stages using the same starting materials as those used in the process described in WO 94/14436 . This process is particularly satisfactory from the point of view of environmental impact because nearly all of the carbon atoms used are subsequently incorporated in the final molecule . Another synthesis process includes the condensation between benzylamino alcohol and valine NCA to obtain valyl benzylamino alcohol .Molecular Structure Analysis

The molecular structure of Ritonavir, which is closely related to Desthiazolylmethyl Ritonavir, has been analyzed using quantum mechanics (QM) and empirical force fields . The form I conformation is more stable and polarized with more efficient intermolecular packing, lower void space, and higher density .Chemical Reactions Analysis

Ritonavir is a potent CYP3A inhibitor that increases peak and trough plasma drug concentrations of other protease inhibitors such as Paritaprevir and overall drug exposure . It is also a potent mechanism-based inactivator, which irreversibly blocks CYP3A4 .Physical And Chemical Properties Analysis

Desthiazolylmethyl Ritonavir is a base-catalyzed degradation product of the HIV protease inhibitor Ritonavir . It is part of the Ritonavir API family .科学的研究の応用

I have conducted a search for the scientific research applications of “Desthiazolylmethyl Ritonavir,” but the available information is limited. The compound is identified as a base-catalyzed degradation product of the HIV protease inhibitor ritonavir and is used as a reference material in research for analytical standards . Unfortunately, detailed applications in specific fields are not provided in the search results.

作用機序

Target of Action

Desthiazolylmethyl Ritonavir is a derivative of Ritonavir, which is an HIV protease inhibitor . The primary target of Ritonavir is the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it cleaves the structural and replicative proteins that arise from major HIV genes .

Mode of Action

Ritonavir inhibits the HIV-1 protease enzyme, preventing it from cleaving the viral Gag-Pol polyprotein precursors into individual functional proteins . This inhibition results in the production of noninfectious, immature viral particles . As a result, the replication of the HIV-1 virus within the host cells is interrupted .

Biochemical Pathways

Ritonavir is a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme . This enzyme plays a significant role in the metabolism of various substances, including many drugs . By inhibiting CYP3A4, Ritonavir can increase the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall exposure .

Pharmacokinetics

The pharmacokinetics of Ritonavir involves its absorption, distribution, metabolism, and excretion (ADME). Ritonavir is well-absorbed after oral administration and is extensively metabolized in the liver, primarily by CYP3A . It has a high degree of protein binding and a large volume of distribution . The elimination of Ritonavir is influenced by factors such as body weight and the presence of other drugs .

Result of Action

The inhibition of the HIV-1 protease enzyme by Ritonavir results in the production of noninfectious, immature viral particles . This interrupts the replication of the HIV-1 virus within the host cells, thereby reducing the viral load and slowing the progression of the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ritonavir. For instance, the presence of other drugs can affect its pharmacokinetics, as Ritonavir is a potent inhibitor of CYP3A4, an enzyme involved in the metabolism of many drugs . Additionally, genetic variants can influence the pharmacokinetics of Ritonavir, affecting its clearance and elimination .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFUFODEQQNFLV-AMEOFWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180311 | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desthiazolylmethyl Ritonavir | |

CAS RN |

256328-82-2 | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTHIAZOLYLMETHYL RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)